4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline
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Overview
Description
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline is a synthetic organic compound with the molecular formula C17H16N4O and a molecular weight of 292.342 g/mol This compound features a quinazoline core structure substituted with a pyridin-3-yloxymethyl group and an azetidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyridin-3-yloxymethyl Group: This step involves the reaction of the azetidine intermediate with a pyridin-3-yloxymethyl halide in the presence of a base to form the desired substitution.
Formation of the Quinazoline Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinazoline core structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinazoline can be compared with other similar compounds, such as:
4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline: Similar structure but with a quinoline core instead of quinazoline.
4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine: Similar structure but with a pyrimidine core.
4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]benzene: Similar structure but with a benzene core.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-6-16-15(5-1)17(20-12-19-16)21-9-13(10-21)11-22-14-4-3-7-18-8-14/h1-8,12-13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLJXSLKWSPFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=CC=CC=C32)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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